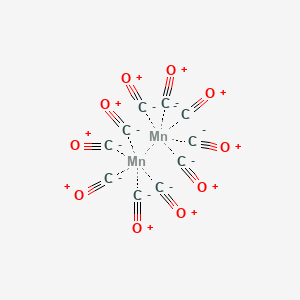
Inhibidor de la tirosina quinasa
Descripción general
Descripción
Los inhibidores de la tirosina quinasa son fármacos farmacéuticos que inhiben la actividad de las tirosina quinasas, que son enzimas responsables de la activación de muchas proteínas a través de cascadas de transducción de señales. Estas enzimas añaden un grupo fosfato a la proteína (fosforilación), un paso que los inhibidores de la tirosina quinasa inhiben. Los inhibidores de la tirosina quinasa se utilizan principalmente como fármacos anticancerígenos y han mejorado significativamente los resultados en varios tipos de cáncer, incluida la leucemia mieloide crónica .
Aplicaciones Científicas De Investigación
Los inhibidores de la tirosina quinasa tienen una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utilizan en el estudio de la inhibición enzimática y las vías de transducción de señales.
Biología: Investigados por su papel en la regulación del ciclo celular y la apoptosis.
Industria: Se emplean en el desarrollo de nuevos fármacos anticancerosos y agentes terapéuticos.
Mecanismo De Acción
Los inhibidores de la tirosina quinasa funcionan bloqueando la actividad enzimática de las tirosina quinasas, previniendo la fosforilación de las proteínas involucradas en las vías de señalización celular. Esta inhibición interrumpe las cascadas de transducción de señales que promueven el crecimiento y la proliferación de células cancerosas. Los objetivos moleculares incluyen el receptor del factor de crecimiento epidérmico (EGFR), el receptor del factor de crecimiento endotelial vascular (VEGFR) y otras tirosina quinasas receptoras .
Compuestos similares:
Imatinib: El primer inhibidor de la tirosina quinasa descubierto, que se dirige a la proteína Bcr-Abl en la leucemia mieloide crónica.
Dasatinib, Nilotinib, Bosutinib, Ponatinib: Inhibidores de segunda y tercera generación diseñados para superar la resistencia al imatinib.
Singularidad: Los inhibidores de la tirosina quinasa son únicos en su capacidad para dirigirse selectivamente a las tirosina quinasas específicas, minimizando el riesgo de efectos adversos en comparación con la quimioterapia tradicional. Han revolucionado el tratamiento del cáncer al proporcionar opciones terapéuticas más efectivas y menos tóxicas .
Análisis Bioquímico
Biochemical Properties
Tyrosine kinase inhibitors interact with a variety of enzymes, proteins, and other biomolecules. They act as competitive inhibitors of the binding of adenosine triphosphate (ATP) to tyrosine kinases . They can also act as analogs of tyrosine, blocking the activity of tyrosine kinases and inhibiting cell proliferation .
Cellular Effects
Tyrosine kinase inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by inhibiting the phosphorylation of proteins, thereby disrupting cell signaling pathways . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of tyrosine kinase inhibitors involves their binding to tyrosine kinases, inhibiting their activity . This prevents the phosphorylation of proteins, disrupting signal transduction cascades . This can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Tyrosine kinase inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Un método para preparar inhibidores de la tirosina quinasa implica el uso de 1,1-dicarboxilato de ciclopropano diester como materia prima. Este compuesto se convierte en 1-((4-((6,7-dimetoxiquinolina-4-il)oxi)fenil)carbamoyl)ciclopropanoformato de éter, que luego se hidroliza y reacciona con p-fluoroanilina para producir Cabozantinib. Las condiciones de reacción son suaves y el costo de síntesis es relativamente bajo, lo que lo hace adecuado para la producción industrial .
Métodos de producción industrial: La producción industrial de inhibidores de la tirosina quinasa a menudo implica la extracción en fase sólida de modo mixto (SPE) para la preparación de muestras bioanalíticas. Este método logra una alta recuperación y selectividad de varios fármacos terapéuticos de oncología de molécula pequeña del plasma utilizando absorbentes SPE de modo mixto .
Análisis De Reacciones Químicas
Tipos de reacciones: Los inhibidores de la tirosina quinasa experimentan diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen ácido fórmico, metanol y varios disolventes orgánicos. Las condiciones a menudo implican temperaturas controladas y niveles de pH para garantizar una eficiencia de reacción óptima.
Productos principales: Los productos principales formados a partir de estas reacciones suelen ser los principios farmacéuticos activos (API) que inhiben las tirosina quinasas específicas involucradas en la proliferación de células cancerosas.
Comparación Con Compuestos Similares
Imatinib: The first tyrosine kinase inhibitor discovered, targeting the Bcr-Abl protein in chronic myelogenous leukemia.
Dasatinib, Nilotinib, Bosutinib, Ponatinib: Second- and third-generation inhibitors designed to overcome resistance to imatinib.
Uniqueness: Tyrosine kinase inhibitors are unique in their ability to selectively target specific tyrosine kinases, minimizing the risk of adverse effects compared to traditional chemotherapy. They have revolutionized cancer treatment by providing more effective and less toxic therapeutic options .
Propiedades
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[[2-(2-morpholin-4-ylethylcarbamoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN6O5/c32-20-1-3-21(4-2-20)35-29(40)31(10-11-31)30(41)36-22-5-7-23(8-6-22)43-26-9-12-33-27-24(26)19-25(37-27)28(39)34-13-14-38-15-17-42-18-16-38/h1-9,12,19H,10-11,13-18H2,(H,33,37)(H,34,39)(H,35,40)(H,36,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVTRMHYNEBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)OC3=C4C=C(NC4=NC=C3)C(=O)NCCN5CCOCC5)C(=O)NC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648066 | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021950-26-4 | |
| Record name | N~1~-(4-Fluorophenyl)-N'~1~-{4-[(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}cyclopropane-1,1-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















